![molecular formula C21H19NO2 B253395 2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B253395.png)
2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPAA and has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of 2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of specific enzymes or proteins that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound may exhibit various biochemical and physiological effects. For example, this compound has been found to induce apoptosis in cancer cells, which may contribute to its potential anti-cancer properties. Additionally, MPAA has also been found to exhibit antioxidant properties, which may be beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide in lab experiments has several advantages. This compound is relatively easy to synthesize and purify, which makes it an ideal candidate for use in various experiments. Additionally, MPAA has been found to exhibit low toxicity, which makes it a safe compound to work with in the lab. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide. One possible direction is the development of new drugs based on this compound. Additionally, further research may be conducted to better understand the mechanism of action of MPAA and its potential applications in the treatment of various diseases. Furthermore, studies may also be conducted to investigate the potential use of this compound in other fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in drug development, its mechanism of action, biochemical and physiological effects, and potential future directions. While there is still much to be learned about this compound, it holds great promise for the development of new treatments for various diseases and for further advancements in scientific research.
Synthesemethoden
The synthesis of 2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide involves the condensation of 3-methylbenzoyl chloride and 2-phenoxyaniline in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide has been extensively studied for its applications in scientific research. One of the most significant applications of this compound is in the development of new drugs. MPAA has been found to exhibit potential anti-cancer properties and may be used in the development of new cancer treatments. Additionally, this compound has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C21H19NO2 |
---|---|
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(3-methylphenyl)-N-(2-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C21H19NO2/c1-16-8-7-9-17(14-16)15-21(23)22-19-12-5-6-13-20(19)24-18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,22,23) |
InChI-Schlüssel |
GLJWRTNMMNFAGE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.